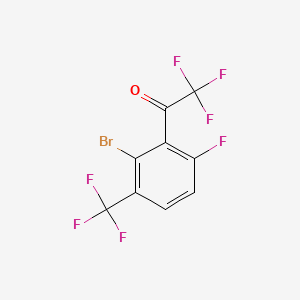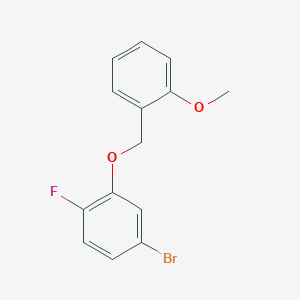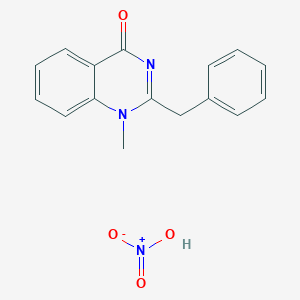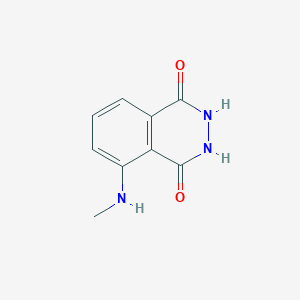
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone family This compound is characterized by the presence of a hydroxy group at the 4th position and a methylamino group at the 8th position on the phthalazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phthalazinone core structure.
Hydroxylation: Introduction of the hydroxy group at the 4th position can be achieved through hydroxylation reactions using appropriate reagents and catalysts.
Methylamination: The methylamino group is introduced at the 8th position through a methylamination reaction, which involves the use of methylamine and suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy and methylamino groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphthalazin-1(2H)-one: Lacks the methylamino group at the 8th position.
8-Methylaminophthalazin-1(2H)-one: Lacks the hydroxy group at the 4th position.
Phthalazin-1(2H)-one: Lacks both the hydroxy and methylamino groups.
Uniqueness
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one is unique due to the presence of both hydroxy and methylamino groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
5-(methylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H9N3O2/c1-10-6-4-2-3-5-7(6)9(14)12-11-8(5)13/h2-4,10H,1H3,(H,11,13)(H,12,14) |
Clave InChI |
VOQOISCWQWDUCM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=C1C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


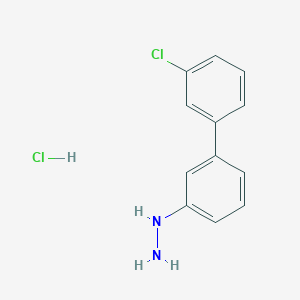
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

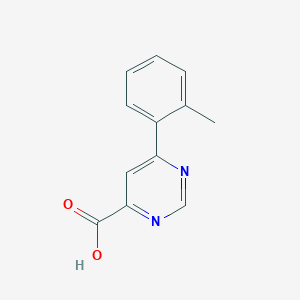
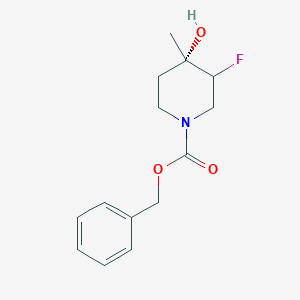

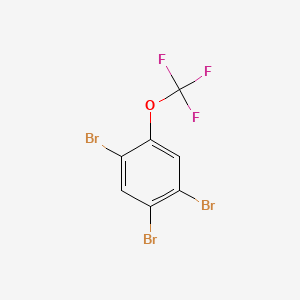

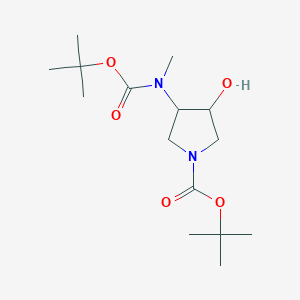
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
